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molecular formula C11H7F3N2O B8371068 2-Phenoxy-4-trifluoromethylpyrimidine CAS No. 1160058-85-4

2-Phenoxy-4-trifluoromethylpyrimidine

Cat. No. B8371068
M. Wt: 240.18 g/mol
InChI Key: HRRSUFKDXQESCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299262B2

Procedure details

To a solution of 2-phenoxy-4-trifluoromethylpyrimidine (3.0 g, 12.5 mmol, prepared under a) in dichloroethane (30 ml) was added a solution chlorosulfonic acid (10.2 g, 88 mmol) in DCM (20 ml). The reaction mixture was stirred 7 h at 50° C. Subsequently the reaction mixture was slowly quenched with water and extracted with MTBE. The organic layer was washed with water and dried and the solvent was removed in vacuo. The residue was suspended in n-pentane and stirred for 10 minutes. Filtration yielded 4-(4-trifluoromethylpyrimidin-2-oxy)benzenesulfonyl chloride as a brownish solid (1.5 g). 1H-NMR (CDCl3): δ=7.5 (m, 3H), 8.17 (m, 2H), 8.9 ppm (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[N:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:18][S:19](O)(=[O:21])=[O:20]>ClC(Cl)C.C(Cl)Cl>[F:15][C:14]([F:17])([F:16])[C:12]1[CH:11]=[CH:10][N:9]=[C:8]([O:1][C:2]2[CH:3]=[CH:4][C:5]([S:19]([Cl:18])(=[O:21])=[O:20])=[CH:6][CH:7]=2)[N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=NC=CC(=N1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 7 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently the reaction mixture was slowly quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC(C1=NC(=NC=C1)OC1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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